molecular formula C19H11N3OS2 B2824881 N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681166-97-2

N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2824881
CAS No.: 681166-97-2
M. Wt: 361.44
InChI Key: HFHLADJHUAUTGB-UHFFFAOYSA-N
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Description

N-(Naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a chemical compound of significant interest in biomedical research, particularly in the fields of neurology, cardiovascular biology, and oncology. This benzothiazole-based compound is designed for research applications only. Researchers investigating calcium-activated potassium channels may find this compound relevant. The naphtho[1,2-d]thiazole scaffold is recognized as a key structural motif in the development of potent activators of small-conductance (KCa2.1-KCa2.3, or SK1-SK3) and intermediate-conductance (KCa3.1, or IK1) calcium-activated potassium channels . These channels are critical for modulating calcium-signaling cascades and regulating membrane potential in both excitable and non-excitable cells, making them promising targets for the treatment of conditions such as ataxia, epilepsy, and hypertension . For instance, the well-characterized analog naphtho[1,2-d]thiazol-2-ylamine (SKA-31) is a potent KCa2/3 channel activator, demonstrating blood pressure-lowering effects in animal models, which suggests a potential therapeutic principle for hypertension . Furthermore, derivatives based on the naphtho[1,2-d]thiazole core have demonstrated substantial potential in oncology research. Scientific studies have shown that such compounds exhibit potent antagonistic activity against the androgen receptor and display promising anti-prostate cancer efficacy in vitro, with some derivatives showing significantly higher potency than the reference drug Bicalutamide . The structural features of this compound make it a valuable tool for scientists exploring new pathways in ion channel pharmacology and developing novel anti-cancer agents. Handle this product with care. It is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3OS2/c23-18(12-5-7-14-16(9-12)24-10-20-14)22-19-21-17-13-4-2-1-3-11(13)6-8-15(17)25-19/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHLADJHUAUTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the naphtho[1,2-d]thiazole and benzo[d]thiazole rings separately, followed by their coupling through an amide bond formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The process would be optimized to minimize waste and maximize yield, often involving the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

    Industry: It is used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the inhibition or activation of the target, resulting in a specific biological effect. For example, in the context of its potential anticancer activity, the compound may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency :

  • Compound 13 (72% yield) and 8l (65% yield) demonstrate efficient synthesis compared to lower-yield analogs like 8n (29%) .
  • The target compound’s synthesis would likely require optimization due to steric hindrance from the fused naphthothiazole system.

Thermal Stability :

  • Higher melting points (e.g., 276°C for compound 11 ) correlate with extended conjugation and hydrogen-bonding networks, suggesting the target compound may exhibit similar stability.

Pharmacological Relevance :

  • Piperidine-substituted benzothiazoles (e.g., 8l, 8m) show promise as Hsp90 inhibitors , implying that the target compound’s carboxamide group could enhance target binding.
  • Sulfonamide derivatives (e.g., compound 27 ) highlight the role of polar substituents in modulating solubility and bioavailability.

Electronic Properties: Phenoxazine-benzothiazole hybrids in exhibit small ΔE_ST (~0.1 eV), a critical feature for thermally activated delayed fluorescence (TADF) . The target compound’s fused system may similarly enable applications in optoelectronics.

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

Structural Characteristics

The compound features a unique combination of naphthalene and thiazole functionalities linked through a carboxamide group. This structural arrangement enhances its interaction with biological systems, making it a compound of interest for various applications.

Feature Description
Molecular Structure Naphtho[1,2-d]thiazole moiety linked to benzo[d]thiazole
Functional Groups Carboxamide, thiazole, and naphthalene
Unique Attributes Enhanced biological activity due to dual functionality

Biological Activities

This compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies report minimal inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity by interacting with molecular targets involved in cell proliferation. In vitro studies have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
  • Antifungal Effects : Preliminary evaluations suggest moderate antifungal activity against various fungal strains, although the efficacy is lower compared to established antifungal agents .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study highlighted the bactericidal action of this compound against methicillin-resistant Staphylococcus aureus (MRSA), with an MBIC (minimum biofilm inhibitory concentration) of approximately 62.216 μg/mL .
    • The compound exhibited a mechanism involving the inhibition of protein synthesis and nucleic acid production pathways.
  • Cytotoxicity Against Cancer Cells :
    • In vitro testing revealed that derivatives of this compound had EC50 values ranging from 28 to 290 ng/mL against various cancer cell lines, showcasing its potential in cancer therapy .
    • Selectivity was observed in cytotoxicity assays where the compound showed significant activity against tumorigenic cells without affecting normal cell lines.
  • Neuroprotective Properties :
    • Some derivatives of the compound were evaluated for neuroprotective effects in models of ischemia/reperfusion injury. Results indicated that specific compounds significantly reduced neuronal injury, suggesting potential applications in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Naphtho[1,2-d]thiazole and Benzo[d]thiazole Rings : These rings are synthesized separately using standard organic synthesis techniques.
  • Coupling Reaction : The two rings are coupled through an amide bond formation under controlled conditions using strong acids or bases.
  • Optimization for Yield : Industrial processes may involve continuous flow systems to enhance efficiency and minimize waste during production .

Q & A

Q. What are the key synthetic routes for N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide?

The synthesis typically involves multi-step processes, starting with functionalization of the naphthothiazole and benzothiazole cores. For example:

  • Step 1 : Coupling of benzo[d]thiazole-6-carboxylic acid derivatives with naphtho[1,2-d]thiazol-2-amine via amide bond formation using coupling agents like EDCI or HATU in dichloromethane or DMF .
  • Step 2 : Cyclization or functional group transformations under controlled conditions (e.g., temperature, solvent) to optimize regioselectivity .
  • Step 3 : Purification via column chromatography (e.g., DCM:MeOH gradients) or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • NMR spectroscopy : To confirm molecular structure, including aromatic proton environments and amide linkages (e.g., 1^1H NMR and 13^{13}C NMR) .
  • HPLC : To assess purity (>95% typical for research-grade material) and retention time consistency .
  • Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

Q. What biological assays are commonly used to evaluate its activity?

Initial screening often involves:

  • In vitro cytotoxicity assays : Testing against cancer cell lines (e.g., K562, MCF-7) using MTT or ATP-based viability assays .
  • Enzyme inhibition studies : Targeting kinases (e.g., Src/Abl) or heat shock proteins (Hsp90) via fluorescence polarization or radiometric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key factors include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency, while toluene or THF may reduce side reactions .
  • Catalyst use : Eaton’s reagent or Lewis acids (e.g., ZnCl2_2) can accelerate cyclization steps .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., nitro group reduction) .
  • Workflow integration : Automated liquid handlers or flow chemistry systems improve reproducibility for multi-step syntheses .

Q. What structural features drive its biological activity, and how are SAR studies designed?

  • Core moieties : The naphthothiazole ring enhances π-π stacking with kinase ATP-binding pockets, while the benzothiazole carboxamide improves solubility and hydrogen bonding .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2, -F) on the benzothiazole core increase kinase inhibition potency .
  • SAR methodology : Systematic substitution at R1^1 (naphthothiazole) and R2^2 (benzothiazole) positions followed by in vitro/in vivo profiling .

Q. How should discrepancies in biological activity data across studies be addressed?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
  • Compound purity : HPLC-MS validation ensures >95% purity; impurities (e.g., dehalogenated byproducts) may skew results .
  • Target specificity : Off-target effects can be ruled out via kinome-wide profiling or CRISPR-based gene knockout models .

Methodological Considerations

Q. What computational tools aid in crystallographic refinement for structural analysis?

  • SHELX suite : SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to resolve disorder or twinning .
  • Olex2 or WinGX : GUI-based platforms integrate SHELX workflows for real-time refinement and validation .

Q. How are thermal stability and degradation profiles assessed?

  • Thermogravimetric analysis (TGA) : Quantifies mass loss under controlled heating (e.g., 10°C/min in N2_2) to identify decomposition points .
  • Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., melting, crystallization) critical for formulation studies .

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